1-(4-ethenylbenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with an appropriate diketone, such as acetylacetone, under acidic conditions to yield the pyrazole core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl groups can enhance its binding affinity to these targets, while the vinylbenzyl group may facilitate its incorporation into biological membranes. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-BIS(4-CHLOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE: Similar structure but with chlorine atoms instead of fluorine, which may alter its chemical reactivity and biological activity.
3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE: Contains methoxy groups, which can influence its solubility and interaction with biological targets.
Uniqueness
The presence of fluorine atoms in 3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H20F2N2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3,5-bis(4-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C25H20F2N2/c1-3-18-4-6-19(7-5-18)16-29-25(21-10-14-23(27)15-11-21)17(2)24(28-29)20-8-12-22(26)13-9-20/h3-15H,1,16H2,2H3 |
InChI Key |
FSKGLRNHDCLIBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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